molecular formula C21H21ClN6O2S B2522583 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-10-3

1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2522583
CAS No.: 892280-10-3
M. Wt: 456.95
InChI Key: CUDHCXAHJJBKFJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused heterocyclic core and a 3-chlorophenylpiperazine moiety. The 3-chlorophenyl substituent may enhance lipophilicity and receptor-binding affinity compared to other aryl groups, while the methyl group on the thieno-triazolo-pyrimidinone scaffold could influence metabolic stability .

Properties

IUPAC Name

12-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-25-20(30)19-16(7-12-31-19)28-17(23-24-21(25)28)5-6-18(29)27-10-8-26(9-11-27)15-4-2-3-14(22)13-15/h2-4,7,12-13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHCXAHJJBKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by multiple pharmacophoric elements that may contribute to its biological activity. The key components include:

  • A piperazine ring , which is known for its role in modulating neurotransmitter systems.
  • A thieno[2,3-e][1,2,4]triazolo moiety, which has been associated with various pharmacological effects.
  • A chlorophenyl group , which may enhance lipophilicity and facilitate cellular uptake.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests using the MTT assay revealed an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line, indicating potent anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. Flow cytometric analysis showed a marked increase in cell populations in these phases when treated with the compound .
Cell Line IC50 (µM) Mechanism of Action
BT-4740.99Apoptosis induction via cell cycle arrest
HeLaTBDTBD
MCF-7TBDTBD

Interaction with Tubulin

The compound has been evaluated for its ability to inhibit tubulin polymerization. Preliminary results suggest moderate inhibition compared to standard agents such as nocodazole and paclitaxel. This interaction may contribute to its anticancer effects by disrupting microtubule dynamics essential for mitosis .

Receptor Binding Affinity

Research indicates that the compound may interact with serotonin receptors (5-HT1A and 5-HT7). These interactions could potentially modulate mood and anxiety disorders alongside its anticancer properties .

Safety and Toxicity

Initial assessments of safety profiles through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) testing have shown promising results with low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate the safety profile before clinical applications can be considered .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with similar structural features demonstrated significant tumor regression in a phase II clinical trial involving patients with advanced breast cancer.
  • Case Study 2 : Another related compound showed promising results in reducing tumor size in preclinical models of lung cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest analogs differ in two key regions:

Arylpiperazine substituents (e.g., benzyl, methoxyphenyl).

Alkyl groups on the thieno-triazolo-pyrimidinone core (e.g., ethyl, propyl).

Table 1: Structural and Physicochemical Comparison

Compound Arylpiperazine Substituent Core Alkyl Group Molecular Formula Molecular Weight LogP*
Target Compound 3-Chlorophenyl Methyl C₂₃H₂₄ClN₆O₂S 492.0 3.2
1-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-4-ethyl analog Benzyl Ethyl C₂₅H₂₈N₆O₂S 484.6 3.8
1-(3-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propyl analog 3-Methoxyphenyl Propyl C₂₄H₂₈N₆O₃S 480.6 3.5

*Estimated using fragment-based methods.

Key Findings:

Lipophilicity :

  • The benzyl-substituted analog (LogP 3.8) is more lipophilic than the target compound (LogP 3.2), likely due to the benzyl group’s hydrophobic nature. The methoxyphenyl analog (LogP 3.5) balances hydrophobicity with polar methoxy interactions .
  • The target compound’s 3-chlorophenyl group may improve membrane permeability compared to methoxyphenyl but reduce solubility versus unsubstituted arylpiperazines.

Receptor Binding :

  • Serotonin (5-HT₁A) Affinity : Chlorophenylpiperazine derivatives typically exhibit higher 5-HT₁A affinity than methoxy or benzyl analogs due to halogen-π interactions with receptor residues .
  • Dopamine D₂ Selectivity : Methyl and ethyl groups on the core show similar D₂ binding, but propyl groups (as in the methoxyphenyl analog) may sterically hinder receptor engagement .

Metabolic Stability :

  • The methyl group on the target compound’s core confers resistance to oxidative metabolism compared to ethyl or propyl analogs, as evidenced by in vitro microsomal assays .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis involves multi-step protocols, often starting with the formation of the triazolo-pyrimidine core followed by functionalization with a 3-chlorophenylpiperazine moiety. Key steps include:

  • Cyclocondensation : Use of hydrazonoyl chlorides or thiourea derivatives under reflux conditions (e.g., DMF, 80–100°C) to form the triazolo-pyrimidine ring .
  • Piperazine coupling : Alkylation or nucleophilic substitution reactions using 3-chlorophenylpiperazine in polar aprotic solvents (e.g., acetonitrile) with bases like K₂CO₃ .
  • Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/dioxane) to isolate the final product .

Critical parameters : Temperature control (±2°C) during cyclization and strict anhydrous conditions for coupling reactions to avoid byproducts .

Q. How is structural confirmation performed for this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include δ ~8.5–9.0 ppm (triazole protons) and δ ~160–170 ppm (carbonyl groups) .
  • IR : Stretching bands at ~1650–1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N of piperazine) .
    • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 525.12) .
    • X-ray crystallography (if crystalline): Resolves π-stacking interactions between the triazole and pyrimidine rings .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. How to reconcile discrepancies in receptor binding affinity data?

  • Radioligand choice : [³H]-8-OH-DPAT (5-HT₁A) vs. [³H]-spiperone (D₂) yields differing Ki values .
  • Membrane preparation : Crude brain homogenates vs. transfected HEK293 cells alter receptor conformation .

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